4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBORWOLNHSWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with methylamine, followed by cyclization to form the desired pyrido[3,4-D]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the synthesis of various derivatives of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine as potential anticancer agents. A notable study synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines.
Key Findings:
- Selective Activity Against Cancer Cell Lines :
- Structure–Activity Relationship (SAR) :
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may have other therapeutic applications:
-
Antimicrobial Activity :
- Some studies have reported antimicrobial properties associated with related pyrido derivatives, indicating potential use in treating infections caused by resistant bacterial strains.
-
Anti-inflammatory Effects :
- There is preliminary data suggesting that certain derivatives may exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study involving the evaluation of several synthesized analogs against breast cancer cell lines, compounds exhibiting high selectivity were identified as promising candidates for further development into chemotherapeutic agents. The compounds were administered in vitro and showed significant reduction in cell viability compared to controls .
Case Study 2: Mechanistic Insights
Another ongoing study aims to investigate the cellular targets of these compounds through mechanism-of-action studies. Initial results indicate potential interactions with key signaling pathways involved in cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the downregulation of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Table 2: Pharmacological Profile Comparison
Biological Activity
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 227.69 g/mol
- CAS Number : 173159-45-0
The compound features a chloro group at the 4-position and a methyl group at the 2-position of the tetrahydropyrido structure, which contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities include:
- Antitumor Activity : The compound has shown promise as an antitumor agent. Studies indicate its effectiveness against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous and microbial cells.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound binds to active sites of target enzymes, preventing substrate interaction.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can halt cell cycle progression.
Case Studies
Several studies have documented the biological activities of this compound:
Case Study 1: Antitumor Efficacy
A study published in MDPI evaluated the antitumor effects of several pyrido[3,4-D]pyrimidine derivatives. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro with an IC value of approximately 5 μM .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 16-32 μg/mL for various strains .
Case Study 3: Enzyme Inhibition
A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor of DHFR with a Ki value of 0.1 μM .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparison of Synthetic Routes for Pyrido[3,4-d]pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Cyclization | NaH, DMF, 0°C → RT | 65–70 | 90 | Exothermic; requires slow addition |
| Chlorination | POCl₃, reflux, 6h | 85 | 95 | Moisture-sensitive; strict anhydrous conditions |
| Purification | Column chromatography (EtOAc/hexane) | – | ≥98 | Co-elution of regioisomers |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|---|
| 4-Chloro-2-CF₃ analog | EGFR | 12.3 | 15x (vs. HER2) |
| 4-Chloro-2-methyl | VEGFR2 | 8.7 | 32x (vs. PDGFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
